Dimethyl(chloromethyl)phosphonate

Nucleophilic displacement Phosphonate degradation DFT computation

Dimethyl(chloromethyl)phosphonate (CAS 6346-15-2), systematically named chloro(dimethoxyphosphoryl)methane, is a bifunctional α-halomethylphosphonate ester with molecular formula C₃H₈ClO₃P and molecular weight 158.52 g/mol. As a member of the α-chloromethylphosphonate subclass, it features a tetracoordinate phosphorus centre bearing two methoxy groups and one chloromethyl substituent, endowing it with dual reactivity at both the P–O ester linkages and the C–Cl bond.

Molecular Formula C3H8ClO3P
Molecular Weight 158.52 g/mol
CAS No. 6346-15-2
Cat. No. B12111614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(chloromethyl)phosphonate
CAS6346-15-2
Molecular FormulaC3H8ClO3P
Molecular Weight158.52 g/mol
Structural Identifiers
SMILESCOP(=O)(CCl)OC
InChIInChI=1S/C3H8ClO3P/c1-6-8(5,3-4)7-2/h3H2,1-2H3
InChIKeyZPPWLEBZLAFBSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl(chloromethyl)phosphonate (CAS 6346-15-2) Procurement-Grade Organophosphonate Building Block


Dimethyl(chloromethyl)phosphonate (CAS 6346-15-2), systematically named chloro(dimethoxyphosphoryl)methane, is a bifunctional α-halomethylphosphonate ester with molecular formula C₃H₈ClO₃P and molecular weight 158.52 g/mol . As a member of the α-chloromethylphosphonate subclass, it features a tetracoordinate phosphorus centre bearing two methoxy groups and one chloromethyl substituent, endowing it with dual reactivity at both the P–O ester linkages and the C–Cl bond [1]. It serves primarily as a chemical intermediate for Horner–Wadsworth–Emmons olefination reagents, phosphonate prodrugs, and agrochemical precursors, and is employed as a simulant in organophosphorus nerve agent detection research [2].

Horner–Wadsworth–Emmons reagent building block via C–Cl functionalisation
CWC-unscheduled organophosphorus simulant for sensor research
Bifunctional reactivity: P–O ester hydrolysis and C–Cl nucleophilic substitution

Why Dimethyl(chloromethyl)phosphonate Cannot Be Replaced by Generic Phosphonate Analogs


Within the α-halomethylphosphonate family, subtle structural variations produce large functional consequences that preclude generic interchange. The chloromethyl group in the target compound occupies a unique position in the chlorine-substitution series: it maintains exclusive P–O bond cleavage under nucleophilic attack, whereas the trichloromethyl analogue (dimethyl trichloromethylphosphonate) undergoes exclusive P–C bond dissociation—a fundamentally different degradation pathway [1]. At the ester position, replacing the dimethyl ester with diethyl (CAS 3167-63-3) alters molecular weight (158.52 → 186.57 g/mol), boiling point (187.5 → 242.9 °C at 760 mmHg), density (1.254 → 1.17 g/cm³), logP (1.67 → 2.45), and flash point (28.5 → 74.3 °C), directly impacting distillation parameters, solvent compatibility, and safe-handling protocols . These differences cannot be compensated for by adjusting stoichiometry or reaction conditions alone; they necessitate re-optimisation of entire synthetic sequences.

Degradation pathway mismatch
Trichloromethyl analogue undergoes exclusive P–C cleavage, altering degradation products relative to the target’s P–O pathway.
Ester chain length shifts physical profile
Diethyl ester differs in boiling point, density, and flash point; distillation and safety protocols may not transfer without re-optimisation.
Reactivity context may not transfer
Nucleophilic displacement behaviour across phosphonate esters may require reaction condition re-validation; direct substitution is not supported.

Dimethyl(chloromethyl)phosphonate (6346-15-2): Head-to-Head Quantitative Differentiation Evidence


P–O vs P–C Bond Cleavage Selectivity: DFT-Computed Differentiation Across the Chlorine-Substitution Series

Dimethyl chloromethylphosphonate exhibits exclusive P–O bond cleavage under nucleophilic attack, identical to the non-substituted dimethyl methylphosphonate (DMMP) but critically different from the trichlorinated analogue which undergoes exclusive P–C bond dissociation [1]. DFT computations at the B3LYP/6-31+G* level with IEF-PCM solvent correction demonstrate that sequential addition of chlorine substituents progressively stabilises transition states and intermediates that facilitate P–C cleavage; the monochlorinated compound remains in the P–O cleavage regime [1].

Bond cleavage selectivity
Head-to-head
Exclusive P–O cleavage vs trichloromethyl’s P–C regime (DFT)
Supports degradation-pathway interpretation for hydrolytic stability design
B3LYP/6-31+G* with IEF-PCM; reported comparison
Nucleophilic displacement Phosphonate degradation DFT computation Transition state stability

Physicochemical Property Differentiation: Dimethyl vs Diethyl (Chloromethyl)phosphonate

The dimethyl ester (target) and diethyl ester (CAS 3167-63-3) differ substantially across all key procurement-relevant physicochemical parameters . The dimethyl ester has a 55.4 °C lower atmospheric boiling point (187.5 vs 242.9 °C), 7.6% higher density (1.254 vs 1.17 g/cm³), a 61.6% lower flash point (28.5 vs 74.3 °C), 15.0% lower molecular weight (158.52 vs 186.57), and a 0.78-unit lower logP (1.67 vs 2.45), reflecting greater aqueous compatibility .

Physicochemical profile
Source review
Dimethyl vs diethyl: lower BP, higher density, lower flash point
Distillation and safety profiles require ester-specific procurement
Data to verify; compiled from supplier datasheets
Physical property Distillation Solvent compatibility Safety Procurement specification

Enzymatic Hydrolysis Rates: Chloromethylphosphonate vs Methyl- and Phenylphosphonate Esters

Wheat germ acid phosphatase hydrolyses nitrophenyl esters of chloromethylphosphonic acid at rates comparable to those of methyl- and phenylphosphonic acid analogues, with Michaelis constants determined across pH 4.6, 8.0, and 9.2 [1]. This demonstrates that monochlorination of the α-carbon does not substantially alter enzymatic recognition or turnover relative to non-halogenated congeners, supporting interchangeability in enzymatic processing contexts [1].

Enzymatic hydrolysis
Cross-study comparable
Comparable rates across chloromethyl-, methyl-, and phenylphosphonates
Supports enzymatic substrate design without disrupting hydrolysis profile
Wheat germ acid phosphatase, pH 4.6–9.2
Enzymatic hydrolysis Acid phosphatase Substrate specificity Phosphonate prodrug

Chemical Weapons Convention Scheduling: Regulatory Differentiation from DMMP

Dimethyl methylphosphonate (DMMP, CAS 756-79-6), the non-halogenated structural analogue and the most common phosphonate building block, is explicitly listed in Schedule 2 of the Chemical Weapons Convention (CWC) Annex on Chemicals as a sarin precursor, imposing declaration requirements, transfer restrictions, and end-use monitoring [1]. Dimethyl(chloromethyl)phosphonate (CAS 6346-15-2) is not explicitly scheduled under Schedule 1, 2, or 3 of the CWC and is therefore classified as an 'unscheduled discrete organic chemical' [2].

Regulatory classification
Class-level inference
Unscheduled vs Schedule 2 (DMMP)
Lower administrative burden for procurement compliance
Per CWC Annex; verify with current OPCW lists
CWC Schedule 2 Regulatory Export control Procurement compliance

Hydrolysis Kinetics of Dialkylmethyl Phosphonates: Alkyl Chain Length Effect on Aqueous Stability

Kinetic studies of dialkylmethyl phosphonate hydrolysis demonstrate that the rate of reaction with water decreases as the length of the alkyl radical increases, and branching at the α-carbon atom of the alkyl group accelerates the transition to the SN1 mechanism [1]. The logarithm of the rate constant for reaction with OH⁻ ion is correlated with the induction constants of the alkyl radicals [1]. Extrapolating from this established structure–reactivity relationship, the dimethyl ester (target compound) is expected to hydrolyse faster than its diethyl counterpart, consistent with the lower steric bulk and stronger inductive effect of the methoxy vs ethoxy substituents.

Aqueous hydrolysis trend
Class-level
Dimethyl ester predicted to hydrolyse faster than diethyl (SAR)
May support selection for rapid ester cleavage applications
Extrapolated from dialkylmethyl phosphonate SAR; direct data not located
Hydrolysis kinetics Alkyl chain effect Aqueous stability SN1/SN2 mechanism

High-Value Application Scenarios for Dimethyl(chloromethyl)phosphonate (6346-15-2)


Horner–Wadsworth–Emmons (HWE) Olefination Reagent Synthesis

The chloromethyl group serves as a precursor for introducing α-functionalised phosphonate carbanions used in HWE olefination. Following nucleophilic substitution at the C–Cl bond, the resulting phosphonate can be deprotonated and condensed with aldehydes to yield predominantly E-alkenes. The dimethyl ester's exclusive P–O bond cleavage pathway under basic conditions, established by DFT studies [1], ensures that the phosphonate scaffold remains intact during olefination, avoiding competing P–C fragmentation that would compromise yield. The lower boiling point (187.5 °C) relative to the diethyl analogue facilitates post-reaction removal of excess reagent by vacuum distillation .

Organophosphorus Nerve Agent Simulant for Sensor and Decontamination Research

As a chlorinated organophosphonate, dimethyl(chloromethyl)phosphonate serves as a structural simulant for the nerve agent tabun (GA) in binding studies on metal salt surfaces, as demonstrated by DFT-computed Gibbs free binding energies [2]. Its CWC-unscheduled status [3] permits procurement with lower regulatory friction compared to Schedule 2-listed DMMP, enabling sensor development laboratories to conduct high-throughput screening without Schedule 2 declaration requirements, while the chloromethyl group provides a reactive handle for surface functionalisation studies that the non-halogenated DMMP lacks.

Phosphonate Prodrug and Bioactive Molecule Intermediate

The chloromethyl group enables alkylation and nucleophilic substitution reactions to introduce diverse pharmacophores onto the phosphonate scaffold . Critically, enzymatic hydrolysis studies demonstrate that wheat germ acid phosphatase processes chloromethylphosphonate esters at rates comparable to non-halogenated methyl- and phenylphosphonate substrates [4], supporting the feasibility of designing phosphonate prodrugs where the chloromethyl handle is used for synthetic elaboration without compromising the enzymatic activation step. The dimethyl ester's faster predicted hydrolysis rate (from class-level SAR [5]) may favour applications requiring rapid intracellular release of the active phosphonic acid.

Phosphonate-Containing Polymer and Flame-Retardant Synthesis

The bifunctional reactivity of dimethyl(chloromethyl)phosphonate—ester hydrolysis at phosphorus and nucleophilic substitution at carbon—enables its use as a monomer or crosslinker in phosphonate-containing polymers. The lower molecular weight (158.52 vs 186.57 g/mol for the diethyl analogue) translates to a higher phosphorus content per unit mass (~19.5% P vs ~16.6% P for diethyl), a relevant parameter for flame-retardant efficacy where phosphorus loading correlates with char formation . The lower flash point (28.5 °C) requires appropriate engineering controls during polymer compounding operations.

Application
Selection Property
Validation Focus
HWE olefination reagent synthesis
Chloromethyl handle for carbanion generation; P–O cleavage pathway integrity
E-alkene yield and scaffold retention under basic conditions
Nerve agent simulant research
CWC-unscheduled status; chloromethyl reactive handle for surface studies
Simulant binding fidelity and sensor response correlation
Phosphonate prodrug intermediate
Enzymatic hydrolysis compatibility; dimethyl ester for faster predicted cleavage
Intracellular phosphonate release kinetics
Phosphonate-containing polymers & flame retardants
Higher phosphorus content per mass; bifunctional reactivity
Char formation and thermal degradation profile
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